LSD1 Inhibitory Potential of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine
While direct quantitative data for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is absent from the open literature, its inclusion within the broad patent class of fluorinated cyclopropylamines as LSD1 inhibitors is established [1]. In contrast, a close structural analog, trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine, exhibits an IC50 of 25,000 nM against LSD1, which is 10-fold weaker than its MAO-A inhibitory activity (IC50 = 3,600 nM) [2]. This quantitative difference in a structurally similar compound illustrates the significant impact of specific substituents on target selectivity, a principle that must be experimentally verified for N-[1-(4-Fluorophenyl)propyl]cyclopropanamine.
| Evidence Dimension | Target Engagement (IC50) |
|---|---|
| Target Compound Data | LSD1 IC50: Not reported in public literature |
| Comparator Or Baseline | trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine (analog) |
| Quantified Difference | Analog exhibits weak LSD1 inhibition (IC50 = 25,000 nM), which is approximately 7-fold less potent than its MAO-A inhibition (IC50 = 3,600 nM) |
| Conditions | Inhibition of recombinant human His-tagged LSD1 using H3K4me2 peptide |
Why This Matters
This class-level inference highlights that subtle structural changes can dramatically alter target selectivity, making experimental validation of this specific compound essential for research programs focused on LSD1.
- [1] Chinese Academy of Sciences; Shanghai Institute of Materia Medica. (2018). Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof. Singapore Patent Application SG11201808017P. View Source
- [2] BindingDB. BDBM50261919 CHEMBL447729::trans-2-fluoro-2-(4-fluorophenyl)cyclopropanamine. Activity data for LSD1, MAO-A, and MAO-B. View Source
